2-Amino-6-methylnicotinic acid
Overview
Description
2-Amino-6-methylnicotinic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of nicotinic acid, featuring an amino group at the second position and a methyl group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methylnicotinic acid typically involves the reaction of 2-chloro-3-cyanopyridine with ammonia under specific conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by an amino group. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50°C and 100°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The process involves the same basic reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Produces oxides of this compound.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-6-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-amino-6-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and leading to changes in metabolic processes .
Comparison with Similar Compounds
- 2-Aminonicotinic acid
- 6-Methylnicotinic acid
- 3-Aminonicotinic acid
Comparison: 2-Amino-6-methylnicotinic acid is unique due to the presence of both an amino group and a methyl group on the pyridine ring. This dual substitution pattern imparts distinct chemical properties and reactivity compared to its analogs. For instance, 2-aminonicotinic acid lacks the methyl group, which affects its solubility and reactivity. Similarly, 6-methylnicotinic acid does not have the amino group, altering its potential for forming hydrogen bonds and participating in substitution reactions .
Properties
IUPAC Name |
2-amino-6-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBYYQRWYONQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370310 | |
Record name | 2-AMINO-6-METHYLNICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846021-26-9 | |
Record name | 2-AMINO-6-METHYLNICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main objective of the research presented in the paper "Process for the preparation of 2-amino-6-methylnicotinic acid"?
A1: The research focuses on developing an improved process for synthesizing this compound []. The paper details a specific synthetic route that aims to achieve a higher yield and purity compared to existing methods.
Q2: What are the key steps involved in the synthesis of this compound as described in the paper?
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